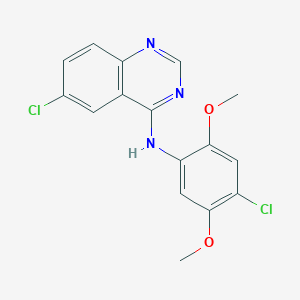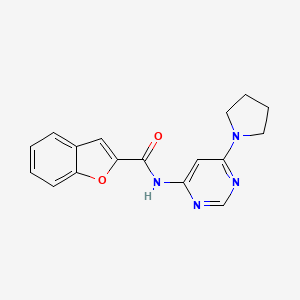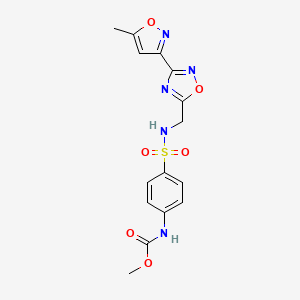
6-chloro-N-(4-chloro-2,5-dimethoxyphenyl)quinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-N-(4-chloro-2,5-dimethoxyphenyl)quinazolin-4-amine, also known as AG1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. Overexpression or mutations in EGFR have been implicated in various types of cancer, including lung, breast, and brain cancers. AG1478 has been extensively studied for its potential as an anti-cancer drug.
Mecanismo De Acción
6-chloro-N-(4-chloro-2,5-dimethoxyphenyl)quinazolin-4-amine works by binding to the ATP-binding site of the EGFR tyrosine kinase, preventing its activation. This, in turn, inhibits downstream signaling pathways that are required for cancer cell growth and survival.
Biochemical and physiological effects:
6-chloro-N-(4-chloro-2,5-dimethoxyphenyl)quinazolin-4-amine has been shown to have a potent inhibitory effect on the proliferation of cancer cells. It also induces apoptosis, or programmed cell death, in cancer cells. In addition, 6-chloro-N-(4-chloro-2,5-dimethoxyphenyl)quinazolin-4-amine has been shown to inhibit the migration and invasion of cancer cells, which are important steps in the metastatic process.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-chloro-N-(4-chloro-2,5-dimethoxyphenyl)quinazolin-4-amine has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high specificity for EGFR, making it a useful tool for studying the role of EGFR in cancer and other diseases. However, 6-chloro-N-(4-chloro-2,5-dimethoxyphenyl)quinazolin-4-amine also has some limitations. It can be toxic to normal cells at high concentrations, which can limit its use in in vivo studies. In addition, it has a short half-life in vivo, which can make it difficult to achieve sustained inhibition of EGFR.
Direcciones Futuras
There are several future directions for research on 6-chloro-N-(4-chloro-2,5-dimethoxyphenyl)quinazolin-4-amine. One area of interest is the development of more potent and selective EGFR inhibitors. Another area of interest is the use of 6-chloro-N-(4-chloro-2,5-dimethoxyphenyl)quinazolin-4-amine in combination with other anti-cancer drugs to enhance its efficacy. Additionally, there is a need for further research on the potential use of 6-chloro-N-(4-chloro-2,5-dimethoxyphenyl)quinazolin-4-amine in the treatment of neurodegenerative diseases. Finally, there is a need for more in vivo studies to better understand the pharmacokinetics and toxicity of 6-chloro-N-(4-chloro-2,5-dimethoxyphenyl)quinazolin-4-amine.
Métodos De Síntesis
6-chloro-N-(4-chloro-2,5-dimethoxyphenyl)quinazolin-4-amine can be synthesized using several methods, including the reaction of 6-chloro-4-aminquinazoline with 4-chloro-2,5-dimethoxybenzaldehyde in the presence of a reducing agent. The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
6-chloro-N-(4-chloro-2,5-dimethoxyphenyl)quinazolin-4-amine has been extensively studied for its potential as an anti-cancer drug. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and brain cancers. 6-chloro-N-(4-chloro-2,5-dimethoxyphenyl)quinazolin-4-amine works by blocking the activation of EGFR, which is required for cancer cell growth and survival. In addition to its anti-cancer properties, 6-chloro-N-(4-chloro-2,5-dimethoxyphenyl)quinazolin-4-amine has also been studied for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease.
Propiedades
IUPAC Name |
6-chloro-N-(4-chloro-2,5-dimethoxyphenyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O2/c1-22-14-7-13(15(23-2)6-11(14)18)21-16-10-5-9(17)3-4-12(10)19-8-20-16/h3-8H,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGHELDNGGFCAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC2=NC=NC3=C2C=C(C=C3)Cl)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(4-chloro-2,5-dimethoxyphenyl)quinazolin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(Pyridine-4-carbonyl)piperidin-4-yl]but-2-ynamide](/img/structure/B2894893.png)
![N-(3-acetylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2894898.png)

![3-methyl-5-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2894900.png)


![2-Methyl-4-[[1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methoxy]pyridine](/img/structure/B2894903.png)
![3-(phenylsulfanyl)-N-[3-(1H-pyrazol-3-yl)phenyl]propanamide](/img/structure/B2894904.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B2894905.png)

![3-(Aminomethyl)bicyclo[1.1.1]pentan-1-methanol](/img/structure/B2894908.png)
![4-(2-Furyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2894910.png)
![6-Chloro-2-[3-(1,3-diphenylpyrazol-4-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline](/img/structure/B2894911.png)